

EZM0414 TFA in vivo dosing and administration for mouse models

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Compound of Interest

Compound Name: EZM0414 TFA

Cat. No.: B8143690

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Application Notes: EZM0414 TFA for In Vivo Mouse Models

These application notes provide a comprehensive overview of the in vivo administration and dosing of **EZM0414 TFA**, a potent and selective inhibitor of the histone methyltransferase SETD2, in mouse models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Introduction

EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2. Inhibition of SETD2 has shown significant anti-proliferative effects in preclinical models of MM and DLBCL, making it a promising therapeutic agent for these malignancies. These notes are intended for researchers, scientists, and drug development professionals utilizing **EZM0414 TFA** in in vivo studies.

Data Presentation

Pharmacokinetics of EZM0414 in Mice

Parameter	Value	Reference
Dose	50 mg/kg	[1]
Administration	Oral (p.o.)	[1]
Bioavailability	~100%	[1]
Half-life ($t_{1/2}$)	1.8 hours	[1]

In Vivo Efficacy of EZM0414 TFA in Xenograft Mouse Models

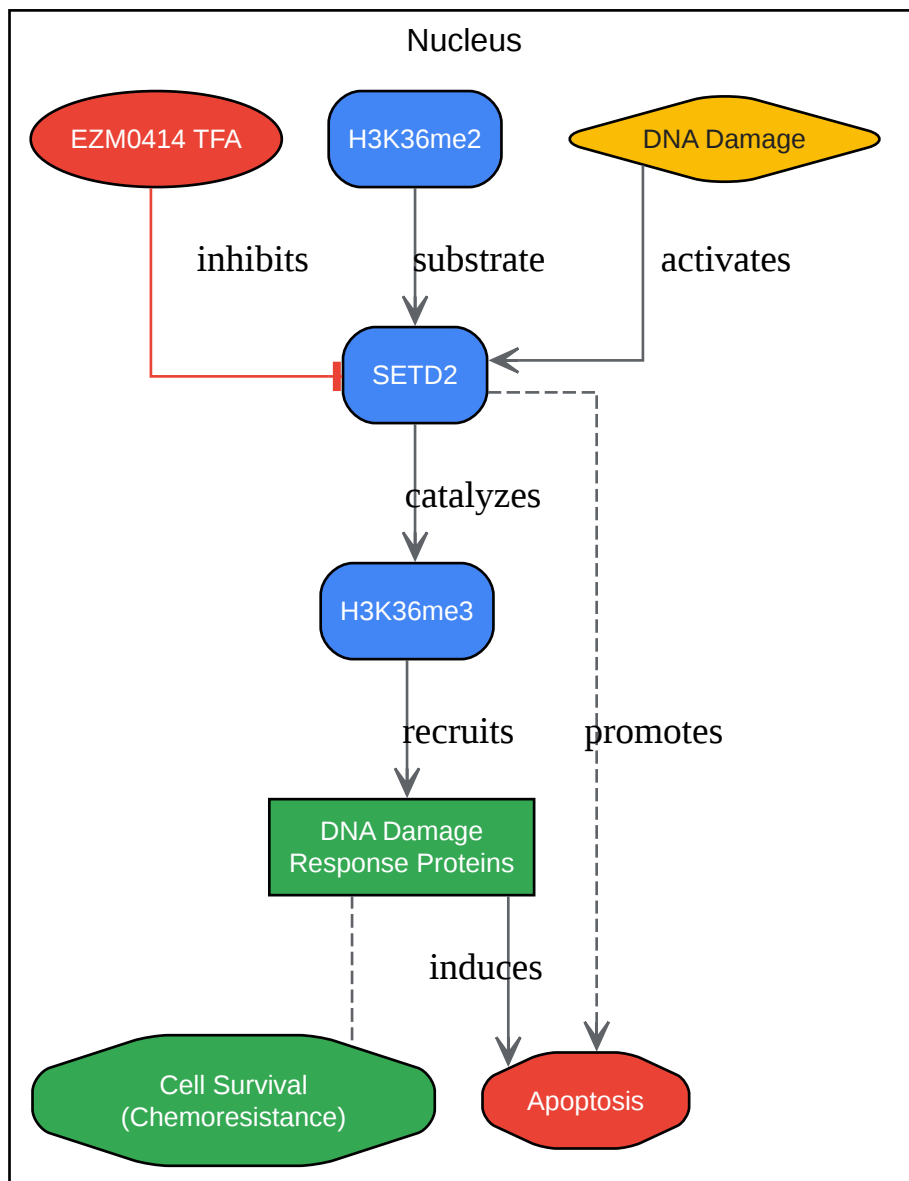
EZM0414 has demonstrated significant tumor growth inhibition in various cell line-derived xenograft models.

Cell Line	Cancer Type	Mouse Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
KMS-11	Multiple Myeloma (t(4;14))	NOD SCID	15 mg/kg, p.o., twice daily	60% reduction	[2]
KMS-11	Multiple Myeloma (t(4;14))	NOD SCID	30 mg/kg, p.o., twice daily	91% reduction (maximal TGI of 95%)	[2]
RPMI-8226	Multiple Myeloma (non-t(4;14))	Xenograft	Not specified	> 75%	
MM.1S	Multiple Myeloma (non-t(4;14))	Xenograft	Not specified	> 75%	
TMD8	DLBCL	Xenograft	Not specified	> 75%	
KARPAS422	DLBCL	Xenograft	Not specified	> 75%	
WSU-DLCL2	DLBCL	Xenograft	Not specified	> 50%	
SU-DHL-10	DLBCL	Xenograft	Not specified	> 50%	

Signaling Pathway

SETD2 plays a crucial role in maintaining genomic integrity through its function in the DNA damage response (DDR). It catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark that is critical for recruiting DNA repair proteins to sites of DNA damage. Loss of SETD2 function impairs the activation of the DDR pathway, leading to diminished apoptosis in response to cytotoxic agents.

Simplified SETD2 Signaling Pathway in DNA Damage Response

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A diagram of the SETD2 signaling pathway.

Experimental Protocols

Preparation of EZM0414 TFA Oral Formulation (0.5% CMC, 0.1% Tween 80)

This protocol describes the preparation of a suspension of **EZM0414 TFA** for oral gavage in mice.

Materials:

- **EZM0414 TFA** powder
- Carboxymethylcellulose (CMC), low viscosity
- Tween 80 (Polysorbate 80)
- Sterile water for injection
- Sterile magnetic stir bar and stir plate
- Sterile beakers or flasks
- Sterile graduated cylinders or pipettes

Procedure:

- Prepare the Vehicle (0.5% CMC, 0.1% Tween 80): a. Heat approximately half of the required volume of sterile water to 60-80°C. b. In a sterile beaker with a stir bar, slowly add the CMC powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping. c. Once the CMC is fully dispersed, add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous. This may require stirring for several hours or overnight at 4°C. d. Add Tween 80 to the CMC solution to a final concentration of 0.1% and mix thoroughly until fully dissolved.
- Prepare the **EZM0414 TFA** Suspension: a. Weigh the required amount of **EZM0414 TFA** powder. b. In a separate sterile container, add a small amount of the prepared vehicle to the **EZM0414 TFA** powder to create a paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
- Storage and Administration: a. The suspension should be prepared fresh daily. b. Before each administration, vortex the suspension to ensure uniform distribution of the compound. c. Administer the suspension to mice via oral gavage at the desired dosage.

Subcutaneous Xenograft Mouse Model Protocol (KMS-11 Cells)

This protocol details the establishment of a subcutaneous multiple myeloma xenograft model using KMS-11 cells in immunodeficient mice.

Materials:

- KMS-11 multiple myeloma cells
- RPMI-1640 medium with 10% fetal bovine serum
- Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old female NOD/SCID mice
- Syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement
- Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)

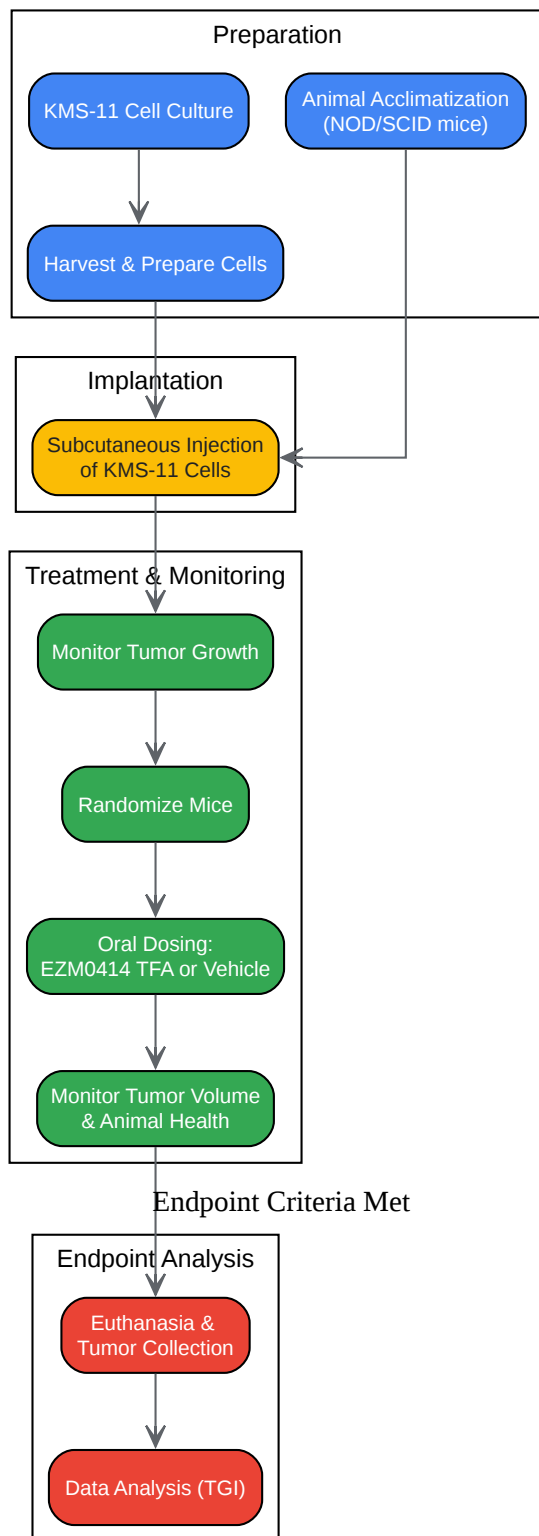
Procedure:

- Cell Culture and Preparation: a. Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells during the logarithmic growth phase. c. Wash the cells twice with sterile HBSS or PBS and resuspend in HBSS or PBS at a concentration of 1×10^8 cells/mL. d. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5×10^7 cells/mL.
- Tumor Cell Implantation: a. Anesthetize the mice. b. Shave the right flank of each mouse. c. Subcutaneously inject 100 μ L of the cell suspension (containing 1×10^7 KMS-11 cells) into the shaved flank.[\[1\]](#)

- Animal Monitoring and Dosing: a. Monitor the mice daily for signs of tumor growth, changes in body weight, and overall health. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Begin oral administration of **EZM0414 TFA** or vehicle control as per the dosing schedule.
- Tumor Measurement and Endpoints: a. Measure tumor dimensions with calipers two to three times per week. b. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. c. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if there are signs of significant morbidity.

Experimental Workflow

In Vivo Efficacy Study Workflow for EZM0414 TFA

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